molecular formula C10H13NO B1339709 1-(4-(2-Aminoethyl)phenyl)ethanone CAS No. 31349-78-7

1-(4-(2-Aminoethyl)phenyl)ethanone

Cat. No.: B1339709
CAS No.: 31349-78-7
M. Wt: 163.22 g/mol
InChI Key: GHEAOCPXAWGVSO-UHFFFAOYSA-N
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Description

1-(4-(2-Aminoethyl)phenyl)ethanone is an acetophenone derivative featuring a 2-aminoethyl substituent on the para-position of the phenyl ring. Its molecular formula is C₁₀H₁₃NO (MW: 163.22 g/mol). The compound combines the aromatic ketone core of acetophenone with a primary amine functional group, enabling diverse reactivity and applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

1-[4-(2-aminoethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(12)10-4-2-9(3-5-10)6-7-11/h2-5H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEAOCPXAWGVSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60550556
Record name 1-[4-(2-Aminoethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31349-78-7
Record name 1-[4-(2-Aminoethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(2-Aminoethyl)phenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-(2-aminoethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and increasing overall efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2-Aminoethyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(4-(2-Aminoethyl)phenyl)ethanone, also known as N-(2-aminoethyl)-4-acetylbenzene, is an organic compound with the molecular formula C10H13NOC_{10}H_{13}NO and a molecular weight of 163.22 g/mol. It is a derivative of acetophenone, featuring an aminoethyl group substitution on the phenyl ring, which imparts specific chemical properties and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Related Compounds

Several compounds are structurally related to this compound, each exhibiting unique properties:

Compound NameStructureKey Differences
1-(4-(2-Hydroxyethyl)phenyl)ethanoneContains a hydroxyethyl groupHydroxyl group replaces the amino group
1-(4-(2-Methoxyethyl)phenyl)ethanoneContains a methoxyethyl groupMethoxy group introduces different reactivity
1-(4-(Aminomethyl)phenyl)ethanoneHas an aminomethyl group insteadAminomethyl group alters the chemical behavior

The presence of the aminoethyl group in this compound imparts specific reactivity and potential for forming hydrogen bonds, distinguishing it from similar compounds and enhancing its utility as an intermediate in synthesizing various compounds with potential biological activity.

Mechanism of Action

The mechanism by which 1-(4-(2-Aminoethyl)phenyl)ethanone exerts its effects depends on its interaction with molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical behavior of acetophenone derivatives is heavily influenced by substituents. Below is a comparative analysis of key analogs:

Compound Name Substituent(s) Molecular Formula Key Properties/Applications Reference
1-(4-(2-Aminoethyl)phenyl)ethanone 4-(2-Aminoethyl)phenyl C₁₀H₁₃NO Enhanced solubility (amine group), potential CNS activity
1-(2-Aminophenyl)ethanone 2-Aminophenyl C₈H₉NO Lower MW (135.16 g/mol); used in dye synthesis
1-(4-Amino-2-chlorophenyl)ethanone 4-Amino-2-chlorophenyl C₈H₈ClNO Chlorine increases lipophilicity; antimicrobial agent
1-(4-(4-Methylimidazol-1-yl)phenyl)ethanone 4-Methylimidazole substituent C₁₅H₁₄N₂O Imidazole enhances metal coordination; antifungal activity
1-(4-Hydroxyphenyl)ethanone 4-Hydroxyphenyl C₈H₈O₂ Hydroxyl group enables redox reactions; substrate for biocatalysis

Key Observations :

  • Solubility: The aminoethyl group in the target compound improves water solubility compared to halogenated (e.g., chloro) or purely aromatic analogs.
  • Electronic Effects: Electron-donating groups (e.g., -NH₂, -OH) activate the ketone for nucleophilic reactions, while electron-withdrawing groups (e.g., -Cl, -NO₂) enhance electrophilic substitution resistance .
Antimicrobial Activity
  • 1-(4-(Quinolin-8-ylamino)phenyl)ethanone (): Exhibits antibacterial activity due to the quinoline moiety, which intercalates DNA .
  • 1-(4-Amino-2-chlorophenyl)ethanone (): Chlorine enhances lipophilicity, improving penetration into microbial membranes .
  • Metal complexes of 1-(4-azo-hydroxyphenyl)ethanone (): Show enhanced antifungal activity compared to the free ligand, likely due to metal coordination disrupting fungal enzymes .
Metabolic Pathways
  • 1-(4-Hydroxyphenyl)ethanone (): Undergoes stereoselective reduction by Rhodococcus sp. to produce chiral alcohols, highlighting the role of hydroxyl groups in biocatalysis .
  • Iloperidone derivatives (): The ketone group in 1-(4-aminophenyl)ethanone analogs undergoes hepatic reduction and hydroxylation, affecting drug metabolism .

Biological Activity

1-(4-(2-Aminoethyl)phenyl)ethanone, also known as N-(2-aminoethyl)-4-acetylbenzene, is a compound that has garnered interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity associated with this compound.

This compound has the molecular formula C10H13NOC_{10}H_{13}NO and a molecular weight of 177.22 g/mol. The compound features an acetophenone structure with an aminoethyl substituent, which may influence its biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Friedel-Crafts Acylation : Reaction of 4-aminoethylbenzene with acetyl chloride in the presence of aluminum chloride as a Lewis acid catalyst.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related compounds that share structural similarities with this compound. For instance, derivatives exhibiting similar functional groups have demonstrated significant antiproliferative effects against various cancer cell lines. A notable study reported that a compound structurally related to this compound exhibited superior activity against HeLa cells, achieving a 68.2% apoptosis rate compared to the standard drug 5-FU, which showed only 39.6% .

Key Findings:

  • Mechanism of Action : The compound induced apoptosis by modulating the expression levels of critical proteins involved in the apoptotic pathway, such as increasing Bax and decreasing Bcl-2 levels .
  • Selectivity Index : The selectivity index for normal versus tumor cells indicated a significantly higher tolerance for normal cells (23–46-fold), suggesting a favorable therapeutic window for potential use in cancer treatment .

Antimicrobial Activity

The antimicrobial properties of compounds related to this compound have also been investigated. A study focusing on similar derivatives revealed moderate antibacterial activity against Gram-negative pathogens like Neisseria meningitidis and Haemophilus influenzae . This suggests that modifications to the aminoethyl substituent could enhance antimicrobial efficacy.

Data Summary

Biological Activity Effect Reference
AntitumorInduces apoptosis in HeLa cells
AntimicrobialModerate activity against bacteria
Selectivity IndexHigher tolerance in normal cells

Case Study 1: Antitumor Efficacy

In vitro studies conducted on derivatives similar to this compound demonstrated significant cytotoxicity against multiple cancer cell lines. One derivative was shown to be more effective than traditional chemotherapeutics like cisplatin, with IC50 values indicating potent activity at low concentrations .

Case Study 2: Antimicrobial Potential

Research involving derivatives indicated selective antimicrobial activity against Chlamydia species, providing insights into the potential for developing targeted therapies against this pathogen . The study emphasized the importance of functional group modifications in enhancing biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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